molecular formula C19H27ClF2N2O B3026032 trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride CAS No. 1339332-99-8

trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride

Cat. No.: B3026032
CAS No.: 1339332-99-8
M. Wt: 372.9 g/mol
InChI Key: FQKXIOODZICZNV-JAXOOIEVSA-N
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Description

This compound, also known as 3,4-difluoro U-50488 (hydrochloride), is an analytical reference standard categorized as a utopioid . The molecular formula is C19H26F2N2O • HCl and the molecular weight is 372.9 g/mol .


Physical and Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 372.9 g/mol . The compound is stable for at least 2 years when stored at -20°C .

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds with complex names like the one mentioned often pertain to specialized areas of chemical synthesis and pharmaceutical research. Such chemicals can be integral to developing new drugs, exploring novel therapeutic mechanisms, or enhancing the pharmacokinetic properties of existing medications. For instance, detailed reviews on the chemistry and pharmacology of novel synthetic opioids highlight the ongoing efforts to discover new substances with potential therapeutic uses or to understand their biological impact (Sharma et al., 2018). Although these studies primarily focus on opioids, they underscore the importance of synthetic chemistry in drug discovery and development.

Catalytic Processes in Organic Synthesis

The advancement of catalytic processes for organic synthesis is another area where such compounds could have implications. Research into selective oxidation of cyclohexene, for instance, demonstrates the value of precise chemical reactions in producing industrially significant intermediates, highlighting the broader relevance of chemical synthesis techniques in creating a range of products (Cao et al., 2018). This context underscores the potential applications of complex compounds in facilitating or optimizing chemical reactions.

Environmental and Biomedical Research

In environmental and biomedical research, the investigation of compounds with specific chemical properties can provide insights into pollution remediation or the development of new materials. For example, studies on the biodegradation of pollutants and the antimicrobial properties of certain chemicals reflect the broader utility of chemical research in addressing environmental challenges and health issues (Farhadian et al., 2008, Marchese et al., 2017).

Safety and Hazards

This compound should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing . After handling, thorough washing is recommended . This product is intended for research and forensic applications, and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKXIOODZICZNV-JAXOOIEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342910
Record name rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339332-99-8
Record name rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride

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